硝酸铈盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nitric acid, cerium salt, also known as Cerium (III) nitrate, is a compound with the molecular formula CeNO . It is a white-to-yellow crystalline salt that is highly soluble in water, alcohol, and acetone . It is often used in the form of its hexahydrate, Ce(NO3)3.6H2O .

Synthesis Analysis

Cerium (III) nitrate can be synthesized using cerium (III) as a source of cerium, and deionized water and alcohol to form the cerium precursor solution .

Molecular Structure Analysis

The molecular structure of Nitric acid, cerium salt, is characterized by a cerium atom bonded to a nitrate group . The molecular weight is approximately 202.120 Da .

Chemical Reactions Analysis

Under acidic conditions, Ce (III) can only be oxidized by strong oxidizers like PbO2. Usually, nitric acid is used, giving yellow nitrate complexes ([Ce (NO3)6] 2−) .

Physical And Chemical Properties Analysis

Nitric acid, cerium salt, is a white-to-yellow crystalline salt that is highly soluble in water, alcohol, and acetone . It has an average mass of 202.120 Da and a monoisotopic mass of 201.892151 Da . Cerium (III) nitrate hexahydrate is the most common form of cerium nitrate .

科学研究应用

有机污染物的矿化

硝酸、铈盐,特别是其Ce(IV)形式,在介导电化学氧化(MEO)过程中被用于矿化有机污染物。这种方法在苯酚的破坏方面表现出有希望的结果,根据CO2的释放和总有机碳(TOC)分析显示出显著的效率。首先将介导剂硝酸铈在甲烷磺酸(MSA)溶液中氧化,然后产生的Ce(IV)氧化剂用于苯酚的破坏。研究发现,Ce(IV)在MSA中可以将苯酚矿化为CO2,提供了一种替代方案,避免了在MEO过程中有机矿化反应中产生NOx气体的问题(Matheswaran, Balaji, Chung, & Moon, 2007)。

氧化铈胶体的合成和表征

硝酸铈盐的衍生物氧化铈(IV)氧化物,通过在稀硫酸或硝酸存在下迫使氧化铈(IV)离子水解,以稳定的胶体水分散体(溶胶)形式合成。利用商业可获得的前体合成的这些氧化铈溶胶,由于其均匀的尺寸分布和粒径范围从20到600纳米,具有潜在的应用。使用各种技术对这些溶胶进行了表征,表明它们在各种科学应用中的潜力(Gulicovski, Milonjić, & Szécsényi, 2009)。

催化臭氧化过程

在硝酸介质中开发了一种新型再生催化系统,使用铈和臭氧进行有机矿化。在这个系统中,臭氧将铈(III)氧化为铈(IV),具有良好的转化产率,展示了这种混合催化臭氧化过程在室温下连续有机破坏的潜力。这个过程可能适用于各种有机化合物的破坏,提供了一种高效且环保的解决方案(Matheswaran, Balaji, Chung, & Moon, 2007)。

形状可控合成和催化应用

由硝酸铈盐衍生的氧化铈纳米材料因其优异的性能和应用而受到关注。对氧化铈纳米结构的形状可控合成方法的研究为它们在各种催化反应中的应用提供了见解。氧化铈纳米结构的形态显示出对它们在一氧化碳氧化、水煤气转移和氮氧化物还原等反应中的催化性能的依赖,表明它们在增强各种有机反应的催化效率方面具有潜力(Zhang, Du, Shi, & Gao, 2012)。

安全和危害

未来方向

Research on Nitric acid, cerium salt, is ongoing, with studies focusing on its properties and potential applications. For example, cerium oxide nanoparticles have been studied for their potential use in electrochemical sensing applications . Another study investigated the properties of ceria nanoparticles with surface modified by acidic groups . These studies suggest that Nitric acid, cerium salt, has potential for future applications in various fields.

属性

CAS 编号 |

17309-53-4 |

|---|---|

分子式 |

CeHNO3 |

分子量 |

203.129 g/mol |

IUPAC 名称 |

cerium;nitric acid |

InChI |

InChI=1S/Ce.HNO3/c;2-1(3)4/h;(H,2,3,4) |

InChI 键 |

ODPUKHWKHYKMRK-UHFFFAOYSA-N |

SMILES |

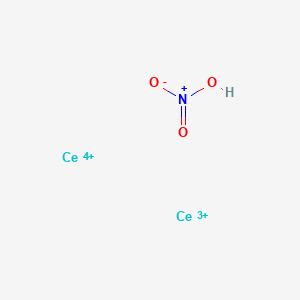

[N+](=O)(O)[O-].[Ce+3].[Ce+4] |

规范 SMILES |

[N+](=O)(O)[O-].[Ce] |

其他 CAS 编号 |

17309-53-4 |

相关CAS编号 |

10108-73-3 (Ce(+3) salt) 13093-17-9 (Ce(+4) salt) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。